6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methoxyacetyl chloride to yield the desired triazolopyridine compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted triazolopyridines with different functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydrotriazolopyridines.
Scientific Research Applications
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the bromine atom at the 6th position.
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the methoxy group at the 8th position.
Uniqueness
6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy and methyl groups contribute to its stability and reactivity .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8BrN3O/c1-5-10-11-8-7(13-2)3-6(9)4-12(5)8/h3-4H,1-2H3 |
InChI Key |
WDJKQQIPABFICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2OC)Br |
Origin of Product |
United States |
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